molecular formula C10H11BrFNO B1387867 4-(3-Bromo-5-fluorophenyl)morpholine CAS No. 1129541-62-3

4-(3-Bromo-5-fluorophenyl)morpholine

Cat. No. B1387867
M. Wt: 260.1 g/mol
InChI Key: UHXYWHREXXDPCB-UHFFFAOYSA-N
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Description

“4-(3-Bromo-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.1 .


Synthesis Analysis

The synthesis of “4-(3-Bromo-5-fluorophenyl)morpholine” involves several steps. One method involves the reaction of 3-bromo-5-fluoroaniline with 1-bromo-2-(2-bromoethoxy)ethane and N-ethyl-N-isopropyl-propan-2-amine in DMF at 90°C .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-5-fluorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring. The phenyl ring has bromine and fluorine substituents at the 3rd and 5th positions, respectively .


Physical And Chemical Properties Analysis

“4-(3-Bromo-5-fluorophenyl)morpholine” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 350.3±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Antidepressive Activity

4-(3-Bromo-5-fluorophenyl)morpholine derivatives show promise in antidepressant activity. For instance, studies on compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrate potential antidepressant effects, as evidenced in mice forced swimming tests, making them a subject of ongoing research in the field of depression treatment (Yuan, 2012).

Biological Activity and Antimicrobial Applications

The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine shows remarkable antimicrobial and anti-tuberculosis activity. It has been synthesized and characterized, with studies confirming its potential in antibacterial, antioxidant, and anti-diabetic applications, as well as molecular docking studies for InhA protein (Mamatha S.V et al., 2019).

Potential in Veterinary Medicine

Research into the biological activity of 1,2,4-triazole derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine shows a wide spectrum of biological activity. This includes antimicrobial and antifungal effects, highlighting its potential for medical and veterinary applications, particularly in treating fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).

Chemical Synthesis and Characterization

Several studies focus on the chemical synthesis and characterization of various derivatives of 4-(3-Bromo-5-fluorophenyl)morpholine. These include processes like cyclodehydrohalogenation and nucleophilic displacement, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals (Abdulla, Lahiri, Crabb, & Cahill, 1971).

Antimicrobial and Antifungal Properties

The synthesis of novel derivatives like 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, catalyzed by [BmIm] OH, reveals moderate antibacterial and antifungal activities. These compounds contribute to the expanding field of antimicrobial research (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).

Safety And Hazards

“4-(3-Bromo-5-fluorophenyl)morpholine” is harmful if swallowed, in contact with skin, and if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-bromo-5-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYWHREXXDPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659729
Record name 4-(3-Bromo-5-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-fluorophenyl)morpholine

CAS RN

1129541-62-3
Record name 4-(3-Bromo-5-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org

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